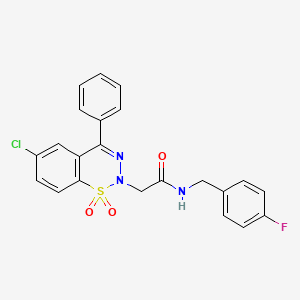

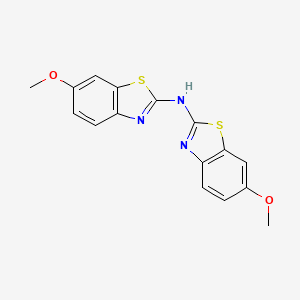

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide" is a cyano-containing aromatic amide with potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar cyanoarene compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyanoarene compounds can be achieved through palladium-catalyzed cyanation reactions. Papers and describe innovative protocols for the cyanation of arene C-H bonds using N,N-dimethylformamide (DMF) and ammonia as a combined source for the cyano group. These methods demonstrate excellent regioselectivity and allow for the preparation of labeled nitrile compounds. Although these papers focus on different substrates, such as indoles and benzofurans, the underlying chemistry could potentially be applied to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of cyanoarene compounds can be complex, with various intermolecular interactions influencing their properties. Paper investigates two crystal modifications of a similar cyanoarene compound, revealing that both modifications have virtually identical bond lengths and angles. The study highlights the presence of π-stacking interactions and hydrogen bonds, which are crucial for the stability and properties of the crystal structures. These findings could be relevant to the molecular structure analysis of "2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide."

Chemical Reactions Analysis

Cyanoarene compounds can undergo various chemical reactions, including nucleophilic displacement and cyclization, to yield a range of derivatives with different properties. Paper discusses the transformation of a cyanoarene compound into different derivatives, including hydrazines, amides, and thiol propenoates. Some of these derivatives were further cyclized to form novel heterocyclic compounds. These reactions could be relevant to the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoarene compounds are influenced by their molecular structure and the nature of their substituents. Paper describes the synthesis of a cyanoarene dye and its characterization using various spectroscopic techniques. The study also examines the electronic properties, thermal stability, and electrochemical behavior of the compound. These analyses provide a foundation for understanding the properties of "2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide," which may exhibit similar characteristics.

科学的研究の応用

Antibacterial Activities : A related compound, "2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride," has been studied for its antibacterial properties. It was used to synthesize new derivatives which showed potential in the development of antibacterial agents (El‐Ziaty & Shiba, 2007).

Antitumor Agents : Research on analogs of the compound has indicated strong antiproliferative activity, particularly in the context of cancer treatment. For example, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene was identified as a promising derivative against a wide panel of cancer cell lines, demonstrating the compound's potential in oncology research (Romagnoli et al., 2014).

Cytotoxic Natural Ester Synthesis : The synthesis of related compounds, such as "3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate," and its analogs have been explored for their cytotoxic effects on human tumor cell lines. This highlights the compound's relevance in drug discovery for cancer treatment (Hu et al., 2005).

Immunomodulating Activity : Some derivatives, specifically condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, have shown immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate antibacterial defenses in mice (Doria et al., 1991).

Photoluminescent Material : The electrooxidation of related compounds, like 2-amino-3-cyano-4-phenylthiophene, has been investigated, revealing potential as a new class of photoluminescent materials. This research could have implications for the development of new materials in electronics and display technology (Ekinci et al., 2000).

Solar Cell Applications : Studies on organic sensitizers for solar cell applications have shown that certain derivatives, like 2-cyano-acrylic acid, can significantly improve solar cell efficiency. This research contributes to the advancement of solar energy technology (Kim et al., 2006).

特性

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-11-18(24-3)5-6-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFYOILWJMILHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)

![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3009151.png)

![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)